(2S,3R)-2,3-Dimethylthiane
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Overview
Description
(2S,3R)-2,3-Dimethylthiane is a chiral organic compound with a thiane ring structure It is characterized by the presence of two methyl groups attached to the second and third carbon atoms in a specific stereochemical configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-Dimethylthiane typically involves the transformation of precursor compounds through a series of chemical reactions. One common method involves the use of diethyl L-tartrate as a starting material, which undergoes bromination to form diethyl (2S,3S)-2-bromo-3-hydroxysuccinate. This intermediate is then converted into diethyl (2R,3R)-2,3-epoxysuccinate, followed by nucleophilic cleavage of the epoxide to yield diethyl (2S,3R)-2-azido-3-hydroxysuccinate. Finally, the azido group is transformed into the desired this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of flow microreactor systems, which offer increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2,3-Dimethylthiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiane ring to a thiolane ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium ethoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thiane ring.
Scientific Research Applications
(2S,3R)-2,3-Dimethylthiane has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (2S,3R)-2,3-Dimethylthiane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its stereochemistry plays a crucial role in determining its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (2S,3R)-2,3-Dimethylthiane include other thiane derivatives and chiral sulfur-containing compounds. Examples include:
- (2R,3S)-2,3-Dimethylthiane
- (2S,3S)-2,3-Dimethylthiane
- (2R,3R)-2,3-Dimethylthiane
Uniqueness
The uniqueness of this compound lies in its specific stereochemical configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61568-40-9 |
---|---|
Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
(2S,3R)-2,3-dimethylthiane |
InChI |
InChI=1S/C7H14S/c1-6-4-3-5-8-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
AYPMDIAVGCTOTF-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1CCCS[C@H]1C |
Canonical SMILES |
CC1CCCSC1C |
Origin of Product |
United States |
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